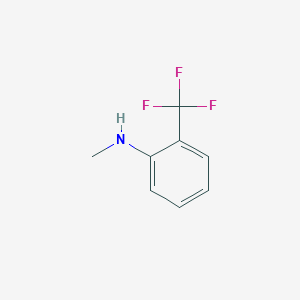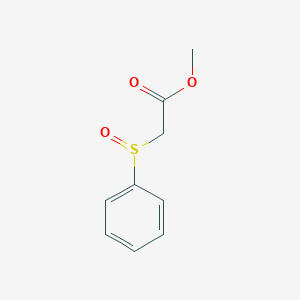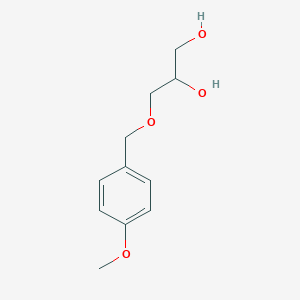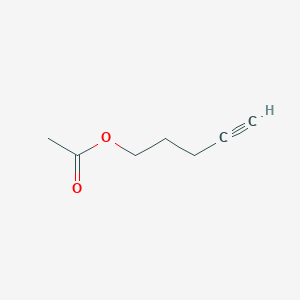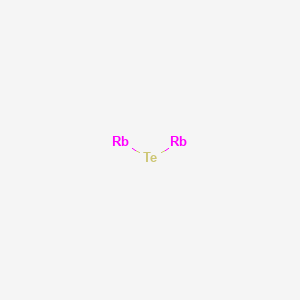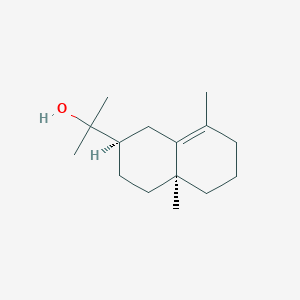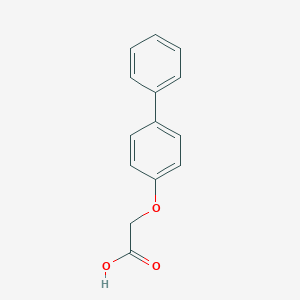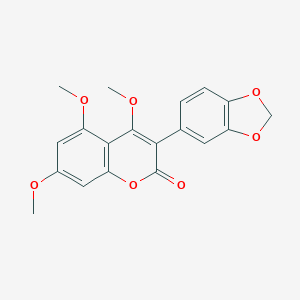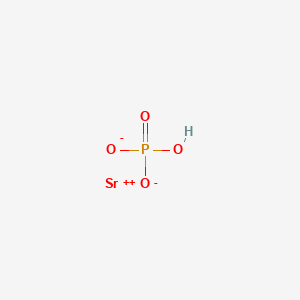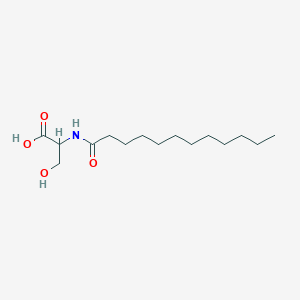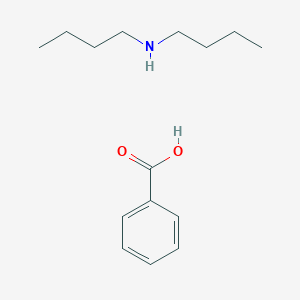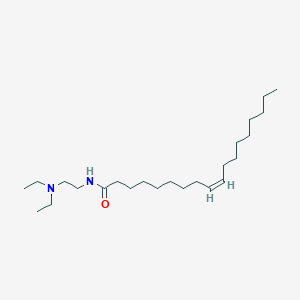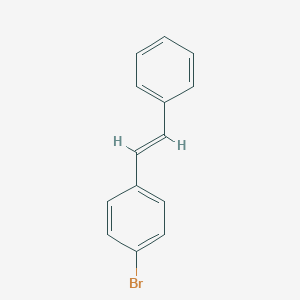
4-Bromostilbene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromostilbene and related compounds has been explored through various methods, including the condensation reactions and catalyzed synthesis. For instance, 4-Bromostilbene derivatives have been synthesized by condensation of 4-bromobenzohydrazide with benzaldehydes, revealing a method to produce compounds with potential antibacterial properties (Chantrapromma et al., 2015). Additionally, Rhodium-catalyzed synthesis provides access to 4-Bromo-1,2-dihydroisoquinolines, showcasing a route to highly functionalized derivatives through intramolecular reactions (He et al., 2016).
Molecular Structure Analysis
Structural analysis of 4-Bromostilbene derivatives reveals complex interactions that stabilize their molecular structure. X-ray crystallography and spectroscopic methods, including FT-IR and Raman spectroscopy, have been utilized to elucidate the crystal structures and vibrational modes of these compounds. For example, the synthesis and structural investigation of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) provided insights into its crystallization and molecular interactions, highlighting the role of intramolecular and intermolecular forces in stabilizing the structure (Arunagiri et al., 2018).
Chemical Reactions and Properties
4-Bromostilbene participates in various chemical reactions that underscore its reactivity and potential utility in organic synthesis. For instance, the palladium-catalyzed reaction of o-Bromobenzyl alcohol with o-iodobiphenyls or (Z)-β-halostyrenes through cascade reactions highlights its role in the synthesis of polycyclic aromatic hydrocarbons (Iwasaki et al., 2015).
Physical Properties Analysis
The physical properties of 4-Bromostilbene derivatives, such as thermal behavior, mesomorphic properties, and photoluminescence, have been studied to understand their application potential. The preparation and liquid crystalline properties of new homologous series of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines reveal the impact of the bromine atom on mesomorphic properties (Yeap et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 4-Bromostilbene derivatives, have been explored through various analytical and computational methods. Studies on Schiff base monomers derived from 4-bromobenzaldehyde have provided insights into their electrochemical, optical, and fluorescent properties, indicating the influence of structural modifications on these properties (Kaya et al., 2012).
Wissenschaftliche Forschungsanwendungen
-
- 4-Bromostilbene belongs to the stilbene family, which has gained significant importance in pharmaceutical chemistry .
- Stilbenes and their analogues have a diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
-
- 4-Bromostilbene is a product of the Wittig reaction, an important reaction in organic chemistry for the synthesis of alkenes .
- In a study, a Wittig reaction was conducted in an aqueous medium to obtain stilbenes, including 4-Bromostilbene .
- A mixture of an aromatic aldehyde and benzyltriphenyl phosphonium chloride was placed in a 10% sodium hydroxide solution and refluxed for two hours, resulting in a 30% yield .
- Microwave heating was then applied to increase this yield to 40% .
Safety And Hazards
When handling 4-Bromostilbene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
1-bromo-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromostilbene | |
CAS RN |
4714-24-3 | |
| Record name | 4714-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

